

1-O-Acetyl-6-O-isobutyrylbritannilactone CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-O-Acetyl-6-O-isobutyrylbritannilactone

Cat. No.: B15613839

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In-Depth Technical Guide: 1-O-Acetyl-6-O-isobutyrylbritannilactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpenoid **1-O-Acetyl-6-O-isobutyrylbritannilactone**, including its chemical properties, and, due to the limited specific data on this molecule, an analysis of closely related compounds to infer potential biological activities and experimental methodologies.

Core Compound Data

1-O-Acetyl-6-O-isobutyrylbritannilactone is a natural product isolated from plants of the *Inula* genus, such as *Inula macrophylla* and *Inula britannica*.^{[1][2][3]} As with many natural products, precise stereochemistry can lead to different isomers, which may be reflected in different CAS numbers.

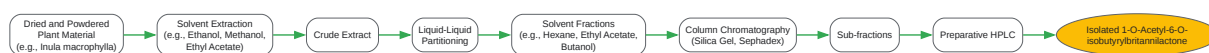
Property	Value	Source
Molecular Formula	C ₂₁ H ₃₀ O ₆	[1]
Molecular Weight	378.46 g/mol	[1]
Primary CAS Number	1613152-34-3	[1][2][4][5]
CAS Number (6β isomer)	1087072-50-1	[6]

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of **1-O-Acetyl-6-O-isobutyrylbritannilactone** is not readily available in the reviewed literature, a general methodology can be inferred from studies on the phytochemical analysis of *Inula* species.[7]

General Isolation Workflow for Sesquiterpenoids from *Inula* Species

The isolation of sesquiterpenoid lactones from *Inula* species typically involves a multi-step process of extraction and chromatographic separation.



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Caption: Generalized workflow for the isolation of sesquiterpenoids.

Methodology:

- **Extraction:** The dried and powdered plant material (e.g., flower heads of *Inula macrophylla*) is subjected to solvent extraction, typically using methanol, ethanol, or ethyl acetate. This is often performed by maceration or Soxhlet extraction to obtain a crude extract.
- **Fractionation:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate

compounds based on their polarity.

- **Chromatographic Separation:** The resulting fractions are subjected to various chromatographic techniques. Initial separation is often achieved using column chromatography with silica gel or Sephadex LH-20.
- **Purification:** Sub-fractions obtained from column chromatography are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^{13}C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

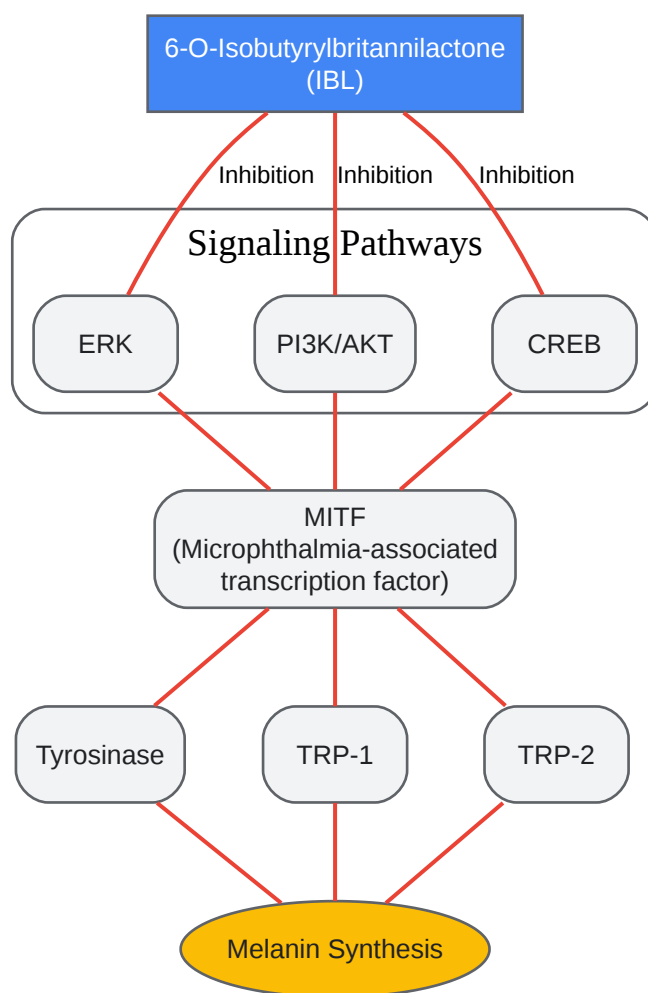
Direct experimental data on the biological activity and associated signaling pathways of **1-O-Acetyl-6-O-isobutyrylbritannilactone** are limited. However, extensive research on the closely related compound 6-O-Isobutyrylbritannilactone (IBL), which lacks the 1-O-acetyl group, provides significant insights into its potential biological functions, particularly in the context of melanogenesis.^{[8][9]}

Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone (IBL)

Studies have shown that IBL can inhibit melanin production in B16F10 melanoma cells and reduce pigmentation in zebrafish embryos.^{[8][9]} The proposed mechanism involves the downregulation of key enzymes and transcription factors in the melanogenesis pathway.

Signaling Pathway:

The anti-melanogenesis effect of IBL is believed to be mediated through the modulation of the ERK, PI3K/AKT, and CREB signaling pathways.^[8] These pathways converge on the regulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.



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- To cite this document: BenchChem. [1-O-Acetyl-6-O-isobutyrylbritannilactone CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613839#1-o-acetyl-6-o-isobutyrylbritannilactone-cas-number-and-molecular-weight]

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